Atigliflozin Exhibits Distinct SGLT2 Inhibitory Potency (IC50) Compared to Marketed Gliflozins
Atigliflozin demonstrates an IC50 of 10 nM for human SGLT2 (hSGLT2) , placing its potency between that of ipragliflozin (7.38 nM) and canagliflozin (4.2 nM) but lower than dapagliflozin (1.1 nM), empagliflozin (3.1 nM), and ertugliflozin (0.87 nM) [1][2][3]. This intermediate potency profile makes Atigliflozin suitable for studies requiring moderate SGLT2 inhibition without the supraphysiological potency of more advanced clinical candidates.
| Evidence Dimension | SGLT2 inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | 10 nM (hSGLT2) |
| Comparator Or Baseline | Dapagliflozin: 1.1 nM; Canagliflozin: 4.2 nM; Empagliflozin: 3.1 nM; Ertugliflozin: 0.87 nM; Ipragliflozin: 7.38 nM |
| Quantified Difference | Atigliflozin is 9.1-fold less potent than dapagliflozin, 2.4-fold less potent than canagliflozin, 3.2-fold less potent than empagliflozin, 11.5-fold less potent than ertugliflozin, and 1.4-fold more potent than ipragliflozin. |
| Conditions | In vitro enzyme inhibition assays using recombinant human SGLT2 |
Why This Matters
Researchers selecting an SGLT2 inhibitor for in vitro studies must consider the IC50 value to achieve desired target engagement without off-target effects; Atigliflozin's intermediate potency fills a specific experimental niche.
- [1] PMC Table 1. In vitro profiles of empagliflozin, canagliflozin and dapagliflozin. View Source
- [2] Bertin Bioreagent. Dapagliflozin product datasheet. View Source
- [3] Imamura M, et al. Discovery of Ipragliflozin (ASP1941). Bioorg Med Chem. 2012;20(10):3263-3279. View Source
